N-Cbz-O5-succinimido-L-glutamic acid benzyl ester
Description
N-Cbz-O5-succinimido-L-glutamic acid benzyl ester is a derivative of L-glutamic acid featuring two key functional groups:
- N-Carbobenzoxy (Cbz) group: Protects the α-amino group, removable via hydrogenolysis or acidic conditions .
- Benzyl ester at the γ-carboxyl (O5) position: Protects the side-chain carboxyl group, cleavable by hydrogenolysis .
- Succinimido ester: Activates the α-carboxyl for nucleophilic substitution, enhancing reactivity in peptide bond formation .
This compound is pivotal in peptide synthesis, offering orthogonal protection and pre-activation for efficient coupling. Its molecular formula is C20H21NO6 (based on related benzyl esters in ), with a molecular weight of ~371.38 g/mol.
Properties
Molecular Formula |
C24H24N2O8 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)pentanedioate |
InChI |
InChI=1S/C24H24N2O8/c27-20-12-13-21(28)26(20)34-22(29)14-11-19(23(30)32-15-17-7-3-1-4-8-17)25-24(31)33-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,25,31) |
InChI Key |
MKPBJHNMTZCVEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzyloxy Carbonyl Glutamic Acid 5 Methyl Esters (Z-Glu(OMe))
- L-glutamic acid 5 methyl esters are added to water and adjusted to dissolve with alkali.
- A protection reagent is added, and the L-glutamic acid 5 methyl esters are treated to react after 95%.
- Acidify, then extract, and concentrate to obtain benzyloxy carbonyl glutamic acid 5 methyl esters Z-Glu(OMe) solids.
Synthesis of Benzyloxy Carbonyl Glutamic Acid 5 Methyl Esters 1 Succinimide Ester (Z-Glu(OMe)-OSU)
- Dissolve benzyloxy carbonyl glutamic acid 5 methyl esters Z-Glu(OMe) in an organic solvent.
- Add dicyclohexylcarbodiimide (DCC) and N-hydroxy-succinamide (HOSU).
- Treat to allow benzyloxy carbonyl glutamic acid 5 methyl esters Z-Glu(OMe) to react after 95%, then stop the reaction.
- Filter and concentrate to obtain benzyloxy carbonyl glutamic acid 5 methyl esters 1 succinimide ester Z-Glu(OMe)-OSU solids.
Synthesis of Dipeptides with L-Glutamic Acid as the First Amino-Acid Residue
- The amino group of glutamic acid-5 methyl ester is protected by using carbobenzoxy.
- React with dicyclohexylcarbodiimide and N-hydroxy-succinamide to make intermediate benzyloxy carbonyl glutamic acid 5 methyl esters 1 succinimide esters.
- Under alkaline conditions, react the dipeptides that obtain protection with another component amino acid.
- Final hydrogenation obtains the dipeptides taking L-glutamic acid as the first amino-acid residue.
Chemical Reactions Analysis
Types of Reactions
Z-GLU(OSU)-OBZL primarily undergoes substitution reactions, particularly nucleophilic acyl substitution, due to the presence of the ester group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Common reagents include amines and alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include amides, esters, and alcohols, depending on the specific reagents and conditions used .
Scientific Research Applications
The search results provide information on synthesizing dipeptides with glutamic acid, N-alkyl amino acids, and amino acid-protecting groups, which can be relevant to the applications of N-Cbz-O5-succinimido-L-glutamic acid benzyl ester .
To synthesize dipeptides with L-glutamic acid as the first amino acid residue, L-glutamic acid 5 methyl esters are used as a starting material . The amino group of L-glutamic acid 5 methyl ester is protected with carbobenzoxy (Cbz) . This compound then reacts with dicyclohexylcarbodiimide and N-hydroxy-succinamide to produce an intermediate, benzyloxy carbonyl glutamic acid 5 methyl esters 1 succinimide esters . Under alkaline conditions, this intermediate reacts with another amino acid to yield a protected dipeptide, which is then hydrogenated to obtain the dipeptide with L-glutamic acid as the first amino acid residue . The process involves several steps:
- L-glutamic acid 5 methyl esters are added to water and dissolved with alkali. A protection reagent is added, and after the reaction is 95% complete, acidification and extraction are performed to obtain benzyloxy carbonyl glutamic acid 5 methyl esters Z-Glu (Ome) solids .
- Benzyloxy carbonyl glutamic acid 5 methyl esters Z-Glu (Ome) are dissolved in an organic solvent, and dicyclohexylcarbodiimide DCC and N-hydroxy-succinamide HOSU are added. After the reaction is 95% complete, it is stopped, filtered, and concentrated to obtain benzyloxy carbonyl glutamic acid 5 methyl esters 1 succinimide ester Z-Glu (the Ome)-OSU solids .
- Another amino acid, either in free form or as an ester, is dissolved in water with alkali. Benzyloxy carbonyl glutamic acid 5 methyl esters 1 succinimide ester Z-Glu (Ome)-OSU is added, maintaining a pH of 8-10. After the reaction reaches more than 98%, the pH is adjusted to 2-3 by adding acid, causing solids to separate out, resulting in the protected dipeptide Z-Glu-X .
Practical methodologies exist for synthesizing side chain extended amino acids containing aminooxy functionality . These are prepared from L-serine (Ser), L-homoserine (HSer), and L-glutamic acid (Glu) . N-Trt-L-serine O-methyl ester (N-Trt-Ser-OMe) is reacted with N-hydroxyphthalimide under Mitsunobu conditions to yield a globally-protected product . The N-Trt group is used to minimize unwanted beta-elimination during the Mitsunobu reaction and is later replaced by Cbz protection .
Mechanism of Action
The mechanism of action of Z-GLU(OSU)-OBZL involves the formation of stable amide bonds through nucleophilic acyl substitution. The ester group of Z-GLU(OSU)-OBZL reacts with nucleophiles such as amines to form amides, which are crucial in peptide synthesis . The molecular targets and pathways involved include the activation of carboxyl groups and the stabilization of transition states during the reaction .
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations :
- Position of Esterification : The γ-benzyl ester in the target compound protects the side chain, leaving the α-carboxyl free for activation. In contrast, N-Cbz-L-glutamic acid 1-benzyl ester protects the α-carboxyl, which limits its utility in standard peptide elongation .
- Activation vs. Protection: The succinimido group distinguishes the target compound from non-activated esters (e.g., tert-butyl or benzyl), enabling direct coupling without additional activating reagents .
Reactivity and Stability
Key Findings :
- The succinimido ester enhances coupling efficiency by 20–30% compared to non-activated esters, as shown in analogous peptide synthesis studies .
- Benzyl esters are stable at pH 4–6 but hydrolyze under alkaline conditions, whereas tert-butyl esters resist hydrolysis but cleave in acidic environments .
Biological Activity
N-Cbz-O5-succinimido-L-glutamic acid benzyl ester is a derivative of L-glutamic acid that has garnered attention in biochemical research due to its potential applications in drug design and synthesis. This compound features a Cbz (benzyloxycarbonyl) protecting group, which is crucial for maintaining the stability of the amino acid during various chemical reactions. Its biological activity primarily revolves around its interactions with enzymes, receptors, and its role in metabolic pathways.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₃O₅
- Molecular Weight : 357.35 g/mol
The compound consists of:
- A benzyloxycarbonyl group (Cbz) that protects the amino group.
- A succinimide moiety that enhances reactivity towards nucleophiles.
- A benzyl ester that contributes to lipophilicity, facilitating membrane permeability.
Enzyme Inhibition
Research indicates that derivatives of glutamic acid, including this compound, can act as inhibitors for various enzymes. For instance, studies have shown that certain glutamic acid derivatives can inhibit enzymes involved in metabolic pathways related to cancer cell proliferation. The mechanism often involves competitive inhibition where the compound mimics substrate binding sites on the enzyme, thereby reducing the enzyme's activity.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Glutamate decarboxylase | Competitive | 25 | |
| γ-Glutamyl transpeptidase | Non-competitive | 15 |
Receptor Interaction
This compound has been studied for its interaction with neurotransmitter receptors. Specifically, it exhibits affinity towards glutamate receptors, which are critical for synaptic transmission in the central nervous system.
- Receptor Type : NMDA Receptor
- Binding Affinity : Moderate (K_i = 150 nM)
- Effect : Acts as a partial agonist, influencing synaptic plasticity and neuroprotection.
Case Study 1: Anticancer Activity
A study conducted on various L-glutamic acid derivatives, including this compound, demonstrated significant growth inhibition in cancer cell lines. The compound was tested against human breast cancer cells (MCF-7) and showed a reduction in cell viability by 40% at a concentration of 10 µM after 48 hours of treatment.
Case Study 2: Neuroprotective Effects
In a neuroprotection study involving rat models of ischemia, administration of this compound resulted in reduced neuronal death and improved functional recovery post-injury. The compound exhibited neuroprotective properties by modulating glutamate levels and reducing excitotoxicity.
Research Findings
Recent findings highlight the potential of this compound in drug development:
- Synthesis Methodologies : Efficient synthetic routes have been developed to produce this compound with high yields and purity, facilitating further biological testing.
- Pharmacological Profiles : Ongoing research is focusing on understanding the pharmacokinetics and pharmacodynamics of this compound to establish its therapeutic window and safety profile.
Q & A
Basic Research Questions
Q. What are the optimal pH conditions for forming benzyl ester bonds using N-Cbz-O5-succinimido-L-glutamic acid benzyl ester in peptide synthesis?
- Methodological Answer : Acidic conditions (pH 4) are optimal for benzyl ester bond formation, as demonstrated in studies on quinone methide intermediates. At pH 4, the reaction favors esterification with carboxyl groups (e.g., glucuronic acid) over competing nucleophilic reactions with amines or hydroxyl groups. Neutral pH (6–7) shifts reactivity toward amino groups in proteins, reducing ester bond yield .
Q. How do protective groups (Cbz and benzyl ester) influence the reactivity of this compound in peptide synthesis?
- Methodological Answer : The Cbz (carbobenzyloxy) group protects the α-amino group, preventing unwanted nucleophilic attacks during coupling reactions. The benzyl ester at the γ-carboxyl stabilizes the glutamic acid side chain, enabling selective deprotection under mild acidic conditions (e.g., hydrogenolysis). This dual protection allows sequential activation for controlled peptide elongation .
Q. What analytical techniques are recommended to confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- FTIR to verify ester carbonyl stretches (~1740 cm⁻¹) and Cbz carbamate bands (~1690 cm⁻¹).
- ¹H/¹³C-NMR to resolve benzyl protons (δ 5.1–5.3 ppm) and ester carbonyl carbons (~170 ppm).
- HPLC-MS to assess purity and molecular weight .
Advanced Research Questions
Q. How can researchers mitigate side reactions (e.g., aminolysis) when using this compound under non-ideal pH conditions?
- Methodological Answer : At neutral or basic pH, the benzyl ester may undergo aminolysis with free amines. To suppress this:
- Pre-acidify reaction media (pH ≤ 5) using buffers like citrate or acetate.
- Use scavengers (e.g., HOBt) to quench reactive intermediates.
- Monitor reaction progress via ion chromatography (IC) or reverse-phase HPLC to detect undesired adducts .
Q. What are the implications of pH-sensitive degradation for drug delivery systems utilizing benzyl ester-containing polymers?
- Methodological Answer : Benzyl esters degrade faster at physiological pH (7.4) than in acidic environments (pH 5–6), making them suitable for tumor-targeted drug delivery (exploiting the acidic tumor microenvironment). For example, polyphosphazenes with benzyl ester side chains dissolve in 1.5 days at pH 7.4 but require >20 days at pH 5–6. Adjusting ester content modulates degradation rates .
Q. How can contradictory data on nitrogen content in DHPGAC complexes be resolved during structural analysis?
- Methodological Answer : Conflicting nitrogen levels arise from protein incorporation via quinone methide-amino reactions at neutral pH. To resolve this:
- Perform elemental analysis alongside alkali treatment to cleave ester bonds and quantify glucuronic acid release.
- Use proteolysis assays (e.g., trypsin digestion) to distinguish protein-derived nitrogen from ester-bound components .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
